Ligand Efficiency: 2,6-[3.5] Core vs. Alternative Spiro Cores
In a systematic evaluation of diazaspirocyclic scaffolds for kinase inhibition, 2,6-diazaspiro[3.5]nonane-derived compounds demonstrated superior ligand efficiency (LE) compared to smaller [3.3] and larger [4.5] spiro analogs when linked to the same heteroaromatic hinge binder. The [3.5] core achieved a balance of conformational constraint and optimal nitrogen placement, enabling potent inhibition of multiple kinases with LE values exceeding 0.30 kcal/mol per heavy atom for optimized derivatives, while [3.3] cores suffered from suboptimal hinge contacts and [4.5] cores introduced unnecessary steric bulk [1].
| Evidence Dimension | Ligand Efficiency (LE, kcal/mol per heavy atom) for representative kinase inhibitors |
|---|---|
| Target Compound Data | LE > 0.30 for 2,6-diazaspiro[3.5]nonane-based inhibitors (optimized derivatives) |
| Comparator Or Baseline | LE < 0.28 for analogous 2,6-diazaspiro[3.3]heptane-based inhibitors |
| Quantified Difference | LE improvement of approximately 0.02–0.05 kcal/mol per heavy atom |
| Conditions | Biochemical kinase inhibition assays (e.g., PKA, PKB) with co-crystal structure confirmation |
Why This Matters
Higher ligand efficiency reduces molecular weight while maintaining potency, a critical factor in lead optimization and procurement of advanced intermediates.
- [1] Allen, C. E., et al. (2013). Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. Bioorganic & Medicinal Chemistry, 21(18), 5707-5724. View Source
